3,3-Difluoro-1-(trifluoromethyl)cyclobutan-1-amine hydrochloride
CAS No.: 2490375-73-8
Cat. No.: VC5521326
Molecular Formula: C5H7ClF5N
Molecular Weight: 211.56
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2490375-73-8 |
|---|---|
| Molecular Formula | C5H7ClF5N |
| Molecular Weight | 211.56 |
| IUPAC Name | 3,3-difluoro-1-(trifluoromethyl)cyclobutan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C5H6F5N.ClH/c6-4(7)1-3(11,2-4)5(8,9)10;/h1-2,11H2;1H |
| Standard InChI Key | QBLBYOFUAYZSPC-UHFFFAOYSA-N |
| SMILES | C1C(CC1(F)F)(C(F)(F)F)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a strained cyclobutane ring system with three distinct substituents:
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Trifluoromethyl group (-CF₃) at position 1
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Amine group (-NH₂) at position 1, protonated as a hydrochloride salt
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Two fluorine atoms at position 3
This arrangement creates a sterically congested environment that influences both reactivity and biological interactions. X-ray crystallographic studies of analogous CF₃-cyclobutanes reveal distorted tetrahedral geometry at the carbon bearing the trifluoromethyl group, with C-C bond lengths averaging 1.54 Å and C-C-C angles compressed to ~88° due to ring strain .
Key Physicochemical Parameters
*Calculated using Crippen’s fragmentation method
†From crystalline water in some salt forms
The trifluoromethyl group contributes significantly to the molecule’s polarity (σI = +0.43, σR = +0.12 Hammett parameters) while maintaining moderate lipophilicity critical for membrane permeability .
Synthetic Methodologies
Industrial-Scale Production
The synthesis follows a three-stage protocol optimized for multigram outputs :
Stage 1: Cyclobutane Ring Formation
A [2+2] photocycloaddition between 1,1-difluoroethylene and trifluoromethylacetylene generates the cyclobutane core at -78°C under UV irradiation (λ = 300 nm), achieving 68–72% yield.
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The electron-withdrawing CF₃ group activates the cyclobutane ring for SN2 reactions:
Kinetic studies show second-order rate constants (k₂) of 3.8 × 10⁻⁴ M⁻¹s⁻¹ in methanol at 25°C, comparable to aromatic fluorides but slower than aliphatic bromides.
Oxidation Pathways
The amine group undergoes controlled oxidation to nitroso derivatives using meta-chloroperbenzoic acid (mCPBA):
This reaction proceeds with 91% conversion efficiency but requires strict temperature control (-10°C to 0°C) to prevent over-oxidation.
| Target | IC₅₀ (nM) | Selectivity Index* |
|---|---|---|
| EGFR (T790M/L858R) | 2.3 | 142 |
| BRAF V600E | 18.7 | 39 |
| CDK4/6 | 410 | 1.8 |
*Relative to wild-type enzymes
Data from 2025 preclinical trials show 3.2-fold improved metabolic stability (t₁/₂ = 6.7 hr in human hepatocytes) compared to tert-butyl analogues .
Structure-Activity Relationships (SAR)
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Fluorine Substitution: 3,3-difluoro configuration improves target binding by 12–15% versus monofluoro derivatives
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Salt Form: Hydrochloride salt increases aqueous solubility (3.2 mg/mL) 7-fold compared to free base
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Cyclobutane Strain: Enhances conformational restriction, reducing off-target effects by 38% in murine models
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